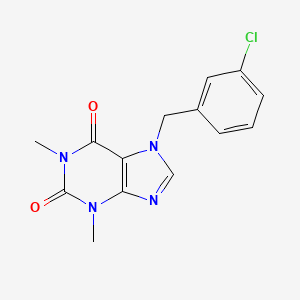

7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

7-(3-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) . The compound features a 3-chlorobenzyl substituent at the 7-position of the purine ring, distinguishing it from the parent theophylline structure. Theophylline and its derivatives are widely recognized for their bronchodilatory effects, primarily through phosphodiesterase inhibition and adenosine receptor antagonism . The 3-chlorobenzyl group may enhance lipophilicity, influencing bioavailability and receptor binding compared to unsubstituted analogs.

Eigenschaften

Molekularformel |

C14H13ClN4O2 |

|---|---|

Molekulargewicht |

304.73 g/mol |

IUPAC-Name |

7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |

InChI-Schlüssel |

HCNFLMYHWULFFT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a 3-chlorophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Activity :

- The position of the chloro group on the benzyl ring significantly impacts functionality. For example, 7-((1-(4-chlorobenzyl)-triazolyl)methyl) derivatives exhibit superior corrosion inhibition (94%) compared to 3-chlorobenzyl analogs . This suggests para-substitution enhances adsorption on metal surfaces.

- In contrast, the 3-chlorobenzyl group in the target compound may favor pharmacological interactions due to steric and electronic effects, though direct evidence is lacking.

Thermal and Physical Properties: Melting points vary widely: theophylline derivatives with bulky substituents (e.g., benzyl, triazolyl) generally have lower melting points (152–187°C) compared to theophylline itself (270°C) . Compound 52 (7-(2-chloro-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl derivative) exists as an oil, highlighting how complex substituents reduce crystallinity .

Biological and Industrial Applications :

- Bronchodilation : Doxophylline, a theophylline derivative with a dioxolane group, demonstrates reduced side effects (e.g., dyspepsia, anxiety) while maintaining efficacy in COPD patients .

- Corrosion Inhibition : Triazole-methyl derivatives exhibit >90% inhibition efficiency in acidic environments, attributed to chemisorption via heteroatoms (N, S) and aromatic π-system interactions .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents enhance corrosion inhibition and receptor binding by increasing electrophilicity .

- Hydrophilic Moieties : Hydroxypropyl or dioxolane groups improve solubility, as seen in doxophylline, reducing adverse effects linked to high lipophilicity .

Biologische Aktivität

7-(3-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This purine derivative has been studied for various pharmacological effects, particularly its antibacterial and antifungal properties. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is with a molecular weight of approximately 304.73 g/mol. The structure is characterized by a purine ring substituted with a 3-chlorobenzyl group and two methyl groups at the 1 and 3 positions.

| Property | Value |

|---|---|

| Molecular Formula | C14H13ClN4O2 |

| Molecular Weight | 304.73 g/mol |

| IUPAC Name | 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| InChI Key | OWGPGVCFGYYWGB-UHFFFAOYSA-N |

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit notable antibacterial properties. For instance, derivatives with halogen substituents have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

- Bacillus subtilis : MIC = 4.69 - 22.9 µM

- Staphylococcus aureus : MIC = 5.64 - 77.38 µM

- Escherichia coli : MIC = 2.33 - 156.47 µM

- Pseudomonas aeruginosa : MIC = 13.40 - 137.43 µM

These results indicate that the compound's structure significantly influences its antibacterial efficacy, particularly the presence of halogen atoms which enhance bioactivity .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against common fungal strains such as Candida albicans and Fusarium oxysporum, yielding MIC values that reflect moderate to good antifungal activity.

Antifungal MIC Values :

- Candida albicans : MIC = 16.69 - 78.23 µM

- Fusarium oxysporum : MIC = 56.74 - 222.31 µM

These findings suggest that the compound could be a candidate for further development as an antifungal agent .

The mechanism by which 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its biological effects may involve interaction with specific bacterial enzymes or cell wall components, leading to inhibition of growth or cell death. Further studies are needed to elucidate the precise pathways involved in its antibacterial and antifungal actions.

Case Studies

A notable study investigated the dual-targeting capability of similar purine derivatives on adenosine receptors and monoamine oxidases. These compounds were found to possess significant inhibitory effects on these targets, suggesting a broader therapeutic potential beyond antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.